molecular formula C15H19N5OS B2544163 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 403833-60-3

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2544163
CAS No.: 403833-60-3
M. Wt: 317.41
InChI Key: LRAFSFBBGCXQII-UHFFFAOYSA-N
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Description

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a phenyl group, and a piperazine moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the 4-methyl-4H-1,2,4-triazole-3-thiol and 4-phenylpiperazine. These starting materials are then reacted under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce reduced analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and piperazine moieties make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may serve as a probe or inhibitor in studying enzyme activities or receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenyl group and piperazine moiety contribute to the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol

  • 4-Phenylpiperazine

  • 1-(4-phenylpiperazin-1-yl)ethanone

Uniqueness: 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. This compound's ability to interact with multiple targets makes it a valuable tool in research and development.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-18-12-16-17-15(18)22-11-14(21)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAFSFBBGCXQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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